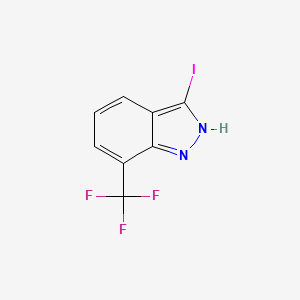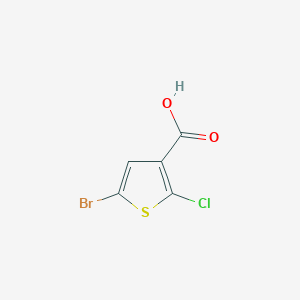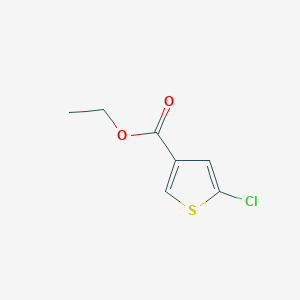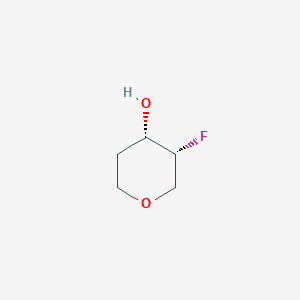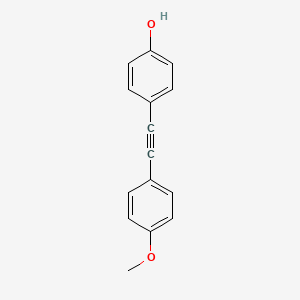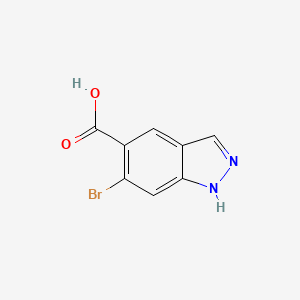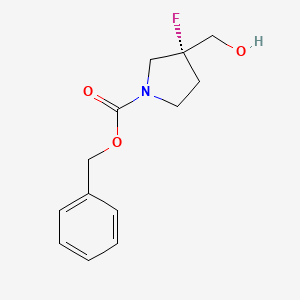
benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as ®-1-Cbz-3-(hydroxymethyl)pyrrolidine, is a useful research chemical . It has a molecular weight of 235.28 and a molecular formula of C13H17NO3 .
Molecular Structure Analysis
The compound has a complex structure with a pyrrolidine ring, a benzyl group, and a hydroxymethyl group . The InChI code for the compound is 1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 382.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 63.7±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 196.7±3.0 cm3 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Bioactive Molecules The compound benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules. It has been synthesized efficiently through asymmetric 1,3-dipolar cycloaddition, showcasing its utility in creating complex organic structures (Kotian et al., 2005).
Structural Analysis In another study, the compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, closely related to the target compound, was analyzed, highlighting its unique all-cis trisubstituted pyrrolidin-2-one structure and its potential for further applications in structural and molecular studies (Weber et al., 1995).
Chemical Properties and Reactions
Pyrrolidine Azasugars Synthesis This compound is a crucial intermediate in the asymmetric synthesis of pyrrolidine azasugars. The synthesis involves several steps starting from a protected D-tartarimide, showcasing the compound's pivotal role in the synthesis of structurally complex and biologically significant molecules (Huang Pei-qiang, 2011).
Catalytic Asymmetric Hydrogenation The compound is also integral in the stereoselective synthesis of PF-00951966, a fluoroquinolone antibiotic. A key transformation in the synthesis involves catalytic asymmetric hydrogenation, indicating the compound's usefulness in pharmaceutical synthesis (Lall et al., 2012).
Molecular and Biological Studies
Cholinesterase Inhibitors A study on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which includes structures akin to the target compound, demonstrated moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, pointing towards potential therapeutic applications (Pizova et al., 2017).
Oxygenation Studies of Diiron(II) Complexes The compound, through its derivatives, is involved in oxygenation studies related to diiron(II) complexes, providing insights into biological oxidation processes and mimicking enzymatic functions (Carson & Lippard, 2006).
Safety and Hazards
The compound is classified as a warning signal word. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGTKLDIYJRNX-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@]1(CO)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)


